N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a pyridine ring, an oxadiazole ring, and a pyrazole ring .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the ethoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various pyrazole derivatives, exploring their structural properties through comprehensive methodologies. For instance, the synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives has been achieved through condensation reactions, with characterization involving NMR, mass spectrometry, and sometimes X-ray crystallography. These compounds are of interest due to their potential pharmacological applications, including antimicrobial and anticancer activities (Wang et al., 2018; Hassan et al., 2014).
Antimicrobial and Anticancer Potential
Several studies have reported the antimicrobial and anticancer potential of pyrazole derivatives. Compounds synthesized from pyrazole scaffolds have shown significant to moderate activity against various bacterial and fungal strains. Additionally, some derivatives have been evaluated for their cytotoxicity against cancer cell lines, presenting promising results as potential anticancer agents (Abdel-Mohsen, 2014; Titi et al., 2020).
Pharmacological Evaluations
The pharmacological evaluation of pyrazole derivatives extends to various bioactivities beyond their antimicrobial and anticancer potential. These include assessing their anti-inflammatory, analgesic, antidiabetic, and antiviral activities. This wide range of pharmacological screenings underscores the versatility of pyrazole derivatives in drug discovery and development, highlighting their potential in addressing diverse therapeutic needs (Rahmouni et al., 2016; Faheem, 2018).
Mechanism of Action
Target of Action
Compounds with a pyridinyl and oxadiazolyl moiety, like “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide”, are often involved in interactions with various enzymes or receptors in the body. The exact target would depend on the specific arrangement of these groups and other factors .
Mode of Action
The interaction of the compound with its target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals forces) with specific amino acids in the target protein. This can lead to changes in the conformation or activity of the protein .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors like its size, charge, lipophilicity, and the presence of specific functional groups can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable at specific pH levels or temperatures .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-3-22-12(7-8-19-22)16(23)18-10-14-20-15(21-25-14)11-5-6-13(17-9-11)24-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCMIVOBBKLBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC2=NC(=NO2)C3=CN=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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